3-Iodo-4-(methoxycarbonyl)benzoic acid
Description
3-Iodo-4-(methoxycarbonyl)benzoic acid (CAS: 299173-24-3, molecular formula: C₉H₇IO₄, molecular weight: 306.06 g/mol) is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 4-position of the aromatic ring . This compound is primarily utilized in materials science, particularly in the post-synthetic exchange (PSE) of metal-organic frameworks (MOFs) such as UiO-64. The iodine label facilitates tracking via techniques like ion beam analysis (IBA), enabling studies on linker distribution within single MOF crystals .
Properties
IUPAC Name |
3-iodo-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYGRJJIWDNTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572988 | |
| Record name | 3-Iodo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299173-24-3 | |
| Record name | 3-Iodo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 299173-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(methoxycarbonyl)benzoic acid typically involves the iodination of 4-(methoxycarbonyl)benzoic acid. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds with various functional groups.
Reduction: 3-Iodo-4-(methoxycarbonyl)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(methoxycarbonyl)benzoic acid depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a carbon-carbon bond formation with the help of a palladium catalyst. The methoxycarbonyl group can also participate in various reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Research Findings
Thermal and Physical Properties
- Methyl and methoxy substituents (e.g., in 3-Iodo-4-methylbenzoic acid) increase hydrophobicity, reducing aqueous solubility but improving stability in non-polar matrices .
- Piperidine-derived analogs exhibit higher melting points (~479°C predicted) compared to esterified variants (~145–150°C), correlating with their rigid structures .
Biological Activity
3-Iodo-4-(methoxycarbonyl)benzoic acid (CAS No. 299173-24-3) is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C₉H₇IO₄
- Molecular Weight : 305.05 g/mol
- Structural Features : A benzene ring substituted with an iodine atom at the 3-position and a methoxycarbonyl group at the 4-position.
These functional groups contribute to its reactivity and potential interactions with biological systems.
The biological activity of this compound is influenced by its ability to participate in various chemical reactions, including:
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, potentially leading to biologically active derivatives.
- Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds, which is essential for synthesizing complex molecules with potential therapeutic effects.
- Reduction Reactions : The carboxylic acid group can be converted into an alcohol, altering the compound's biological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Radiolabeling Agent
The compound has been investigated as a radiolabeling agent in biological studies. Its iodine content makes it suitable for imaging applications in medical diagnostics, particularly in tracking biomolecules in vivo.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Activity Study :
- Synthesis of Bioconjugates :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Iodo-4-methylbenzoic acid | Methyl group instead of methoxycarbonyl | Limited versatility in reactions |
| 4-Iodobenzoic acid | Lacks methoxycarbonyl group | Less reactive compared to target |
| 3-Iodo-4-methoxybenzoic acid | Contains methoxy group | Different reactivity profile |
The presence of both iodine and methoxycarbonyl groups in this compound enhances its reactivity and potential applications compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
